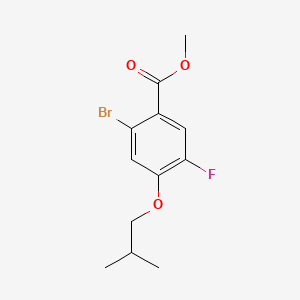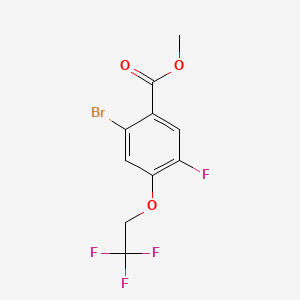
Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of bromine, fluorine, and a tetrahydrofuran-3-yl group attached to the benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-bromo-5-fluorobenzoate and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiocyanates, or other substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with molecular targets in biological systems. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to enzymes or receptors. The tetrahydrofuran-3-yl group may enhance its solubility and bioavailability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
類似化合物との比較
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the bromine and tetrahydrofuran-3-yl groups.
Methyl 2-bromo-5-fluorobenzoate: Similar but does not contain the tetrahydrofuran-3-yl group.
Methyl 2-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate: Similar but lacks the fluorine atom.
Uniqueness
Methyl 2-bromo-5-fluoro-4-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to the combination of bromine, fluorine, and tetrahydrofuran-3-yl groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
methyl 2-bromo-5-fluoro-4-(oxolan-3-yloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO4/c1-16-12(15)8-4-10(14)11(5-9(8)13)18-7-2-3-17-6-7/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSKSUOAXXFYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)OC2CCOC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














